molecular formula C8H4BrFO3 B15333032 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one

5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B15333032
M. Wt: 247.02 g/mol
InChI Key: QICWHQKKVFNCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Fluorination: Introduction of a fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: Introduction of a hydroxyl group, possibly through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the compound into less oxidized forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like alkyl, aryl, or amino groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new materials.

    Biology: As a probe or reagent in biochemical assays.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-3-hydroxybenzofuran: Similar structure but lacks the isobenzofuran ring.

    5-Bromo-4-fluoro-3-hydroxyphthalide: Similar structure but with a different ring system.

    5-Bromo-4-fluoro-3-hydroxyisobenzofuran: Lacks the (3H)-one group.

Uniqueness

5-Bromo-4-fluoro-3-hydroxyisobenzofuran-1(3H)-one is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the isobenzofuran ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

5-bromo-4-fluoro-3-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrFO3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,8,12H

InChI Key

QICWHQKKVFNCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.